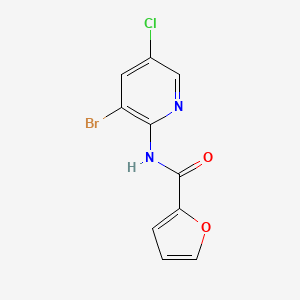

N-(3-bromo-5-chloro-2-pyridinyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

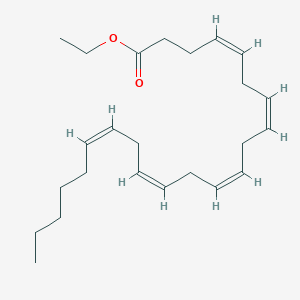

The molecular structure of this compound would likely be characterized by the presence of a pyridine ring and a furamide group. The bromine and chlorine atoms would be attached to the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. For example, a related compound, 3-bromo-5-chloro-2-pyridinamine, has a molecular weight of 207.457 g/mol .Scientific Research Applications

Efficient Synthesis Techniques

Research in chemical synthesis demonstrates innovative approaches to creating complex molecules. For example, Clark et al. (1999) explored room temperature copper(I) mediated 5-endo radical cyclisations to efficiently produce regioisomeric mixtures of unsaturated pyrrolidinones, showcasing a method that might be applicable to compounds like N-(3-bromo-5-chloro-2-pyridinyl)-2-furamide (Clark et al., 1999). Jiang et al. (2014) provided an efficient synthesis of 2,5-diimino-furans via Pd-catalyzed cyclization, illustrating the potential for creating complex furan-based molecules (Jiang et al., 2014).

Biological and Pharmacological Activities

The compound's structure, closely related to other active molecules, suggests potential for biological activity. For instance, the research on N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor underscores the therapeutic potential of furan and pyridine derivatives in treating cognitive deficits in schizophrenia (Wishka et al., 2006).

Structural and Mechanistic Insights

Studies on the crystal structure of related compounds, such as Galešić and Vlahov's work on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provide valuable insights into the molecular architecture and potential reactivity pathways that could be relevant for understanding the structural properties of N-(3-bromo-5-chloro-2-pyridinyl)-2-furamide (Galešić & Vlahov, 1990).

Anticancer Activity

Research by Santhosh Kumar et al. (2018) on the synthesis of novel hetero ring fused pyridine derivatives and their evaluation as anticancer agents highlights the potential of pyridine and furan derivatives in oncological applications. These studies provide a precedent for the exploration of N-(3-bromo-5-chloro-2-pyridinyl)-2-furamide's potential anticancer activity (Santhosh Kumar et al., 2018).

Advanced Material and Energetic Applications

Research into the assembly of diverse N-O building blocks for high-performance energetic materials, such as the work by Zhang and Shreeve (2014), demonstrates the applicability of furan derivatives in the development of novel materials with significant energetic properties (Zhang & Shreeve, 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, contributing to their biological activity .

Mode of Action

It’s known that furan derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Preliminary bioassay tests of similar compounds have shown certain insecticidal and fungicidal activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O2/c11-7-4-6(12)5-13-9(7)14-10(15)8-2-1-3-16-8/h1-5H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNQAPHAQGYMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)

![3-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2840231.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2840232.png)

![N-(3-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2840234.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2840235.png)

![3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840244.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2840245.png)

![methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2840246.png)

![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)